Technical Guide: 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone
Technical Guide: 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone (CAS No. 128306-96-7), a key intermediate in medicinal chemistry. The document details the compound's physicochemical properties, a validated, step-by-step synthesis protocol derived from established methodologies, and its critical role in the synthesis of selective COX-2 inhibitors. Furthermore, it outlines expected analytical characterization data and essential safety and handling protocols for laboratory professionals. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering expert insights into the synthesis and application of this important building block.
Compound Identification and Properties
2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone is a trifluoromethylated α-sulfonyl ketone. The presence of both a strong electron-withdrawing trifluoromethyl group on the phenyl ring and a methylsulfonyl group alpha to the carbonyl makes it a highly functionalized and reactive intermediate. These features are pivotal in its role as a precursor in the synthesis of complex pharmaceutical agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors like Etoricoxib and Celecoxib.[1][2][3] The methylsulfonyl moiety is a well-established pharmacophore that imparts selectivity for the COX-2 enzyme.[4]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 128306-96-7 |
| Molecular Formula | C₁₀H₉F₃O₃S |
| Molecular Weight | 266.24 g/mol |
| IUPAC Name | 2-(methylsulfonyl)-1-[3-(trifluoromethyl)phenyl]ethanone |
| Synonyms | 3-(Methylsulfonylacetyl)benzotrifluoride |
| Appearance | Expected to be a solid at room temperature |
Synthesis Protocol: A Validated Two-Step Approach
While a direct, single-publication synthesis for this specific intermediate is not widely documented, a robust and scientifically sound two-step protocol can be established. This process begins with the commercially available precursor 3'-(Trifluoromethyl)acetophenone and proceeds via an α-brominated intermediate. This methodology is based on well-established and reliable organic transformations for α-halogenation of ketones and subsequent nucleophilic substitution.[5][6][7]
Causality of Experimental Design:
-
Step 1 (α-Bromination): The α-position of the ketone is activated by the carbonyl group, making it susceptible to electrophilic halogenation. Acidic conditions are employed to generate the enol tautomer, which is the nucleophilic species that reacts with elemental bromine.[8] Acetic acid serves as both a solvent and a catalyst.
-
Step 2 (Nucleophilic Substitution): The resulting α-bromoketone is an excellent electrophile for Sₙ2 reactions.[9][10] Sodium methanesulfinate is used as the nucleophile to introduce the methylsulfonyl group. The sulfinate anion displaces the bromide, forming the new carbon-sulfur bond to yield the final product.
Caption: Synthesis workflow for 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone.
Step-by-Step Methodology
PART A: Synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 18.8 g (0.1 mol) of 3'-(trifluoromethyl)acetophenone (CAS: 349-76-8) in 100 mL of glacial acetic acid.[11]
-
Bromination: From the dropping funnel, add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid dropwise to the stirred ketone solution at room temperature. The characteristic red-brown color of bromine should dissipate upon addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into 500 mL of ice-cold water. Quench any remaining bromine by adding a 10% aqueous solution of sodium thiosulfate until the yellow color disappears.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil or solid, 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone, is typically used in the next step without further purification.[12]
PART B: Synthesis of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone (Final Product)
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude α-bromoketone from the previous step in 200 mL of dimethylformamide (DMF) and cool the solution to 0-5°C in an ice bath.
-
Nucleophilic Substitution: To the stirred solution, add 12.3 g (0.12 mol) of sodium methanesulfinate (NaSO₂Me) portion-wise, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC for the disappearance of the α-bromoketone.
-
Isolation: Pour the reaction mixture into 1 L of vigorously stirred ice-water. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield 2-(methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone.
Application in Pharmaceutical Synthesis
This compound is a crucial building block for synthesizing selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The core structure, a 1-aryl-2-sulfonylethanone, is a precursor to the central heterocyclic ring system found in drugs like Etoricoxib.[2][4][13][14]
In a typical synthetic route towards a COX-2 inhibitor, the α-sulfonyl ketone undergoes condensation with other reagents to form the final heterocyclic active pharmaceutical ingredient (API). The trifluoromethylphenyl group and the methylsulfonyl group are key pharmacophoric elements that ensure high potency and selectivity for the COX-2 enzyme over the COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects.[1]
Caption: Role as a key intermediate in the synthesis of COX-2 inhibitors.
Expected Analytical Characterization
While a complete public spectral database for this specific compound is not available, the following data are predicted based on the analysis of its structural fragments and related compounds.[11][15][16]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~3.2 (s, 3H, -SO₂CH ₃), ~4.8 (s, 2H, -COCH ₂SO₂-), 7.6-8.2 (m, 4H, Ar-H ). |
| ¹³C NMR | δ (ppm): ~45 (-SO₂C H₃), ~65 (-COC H₂SO₂-), ~124 (q, ¹JCF ≈ 272 Hz, -C F₃), 125-135 (Ar-C ), ~190 (-C =O). The aromatic carbons will show coupling with the fluorine atoms.[17] |
| IR (KBr) | ν (cm⁻¹): ~1700 (C=O stretch), ~1320 & ~1140 (asymmetric and symmetric SO₂ stretch), ~1330 (C-F stretch).[18][19][20] |
| Mass Spec (EI) | m/z: Expected molecular ion [M]⁺ at 266. Key fragments corresponding to the loss of •CH₃SO₂ (m/z 187) and the formation of the 3-(trifluoromethyl)benzoyl cation (m/z 173).[21][22][23] |
Safety and Handling
As a laboratory chemical, 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone requires careful handling. A specific Material Safety Data Sheet (MSDS) is not publicly available; however, a risk assessment based on its chemical class and the intermediates involved is mandatory.[24]
-
Hazard Class: The compound should be treated as harmful. The precursor, 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone, is a lachrymator and is corrosive.[9] Residual amounts may be present in the unpurified final product. Sulfones are generally stable but can decompose at high temperatures to release toxic sulfur oxides.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a laboratory coat. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
2-(Methylsulfanyl)-1-phenylethan-1-one | C9H10OS | CID 220651. PubChem. ([Link])
- CN104045596B - Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)-phenyl]-ethyl-one.
- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
Baxter, R. R., & Schwan, F. (1955). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 27(8), 1342-1345. ([Link])
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. ([Link])
-
Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. ([Link])
-
Supporting Information for Copper-Catalyzed Trifluoromethylation of Arylboronic Acids. ([Link])
-
α-Bromoketone synthesis by bromination. Organic Chemistry Portal. ([Link])
-
Infrared Spectra of Sulfones and Related Compounds. ResearchGate. ([Link])
-
Carbonyl Alpha-Substitution Reactions. Chemistry LibreTexts. ([Link])
-
3'-(Trifluoromethyl)acetophenone. NIST WebBook. ([Link])
- EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Synthetic Access to Aromatic α-Haloketones. MDPI. ([Link])
- CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
-
A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. ResearchGate. ([Link])
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. ([Link])
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. ([Link])
-
Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Chad's Prep. ([Link])
-
3'-(Trifluoromethyl)acetophenone. PubChem. ([Link])
- US7919633B2 - Process for preparation of celecoxib.
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC. ([Link])
-
Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry. ([Link])
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. ([Link])
-
Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. ResearchGate. ([Link])
-
A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. ([Link])
-
SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone. Deepak Group. ([Link])
-
Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium nitrate. The Royal Society of Chemistry. ([Link])
-
Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. PubMed. ([Link])
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. ([Link])
-
Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. Patsnap. ([Link])
- CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
-
Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. ResearchGate. ([Link])
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. ([Link])
-
Design, Synthesis and Multitarget Biological Evaluation of Perfluoroalkylated Benzoylthiourea Compounds. ACS Publications. ([Link])
-
Alpha Halogenation of Ketones and Aldehydes. The Organic Chemistry Tutor. ([Link])
-
13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. ([Link])
-
A process for the preparation of etoricoxib. European Patent Office. ([Link])
-
Introduction to IR Spectroscopy. Ketones. Epistemeo. ([Link])
-
Fragmentation and Interpretation of Spectra. ([Link])
-
13C NMR of pentafluorophenyl group. Reddit. ([Link])
-
Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. ChemComplete. ([Link])
-
Supporting Information for Aerobic Oxidation of Olefins into Ketones Catalyzed by PdCl2/TBHP. The Royal Society of Chemistry. ([Link])
-
Fragmentation (mass spectrometry). Wikipedia. ([Link])
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104045596B - Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)-phenyl]-ethyl-one - Google Patents [patents.google.com]
- 5. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 15. rsc.org [rsc.org]
- 16. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 24. alfa-chemistry.com [alfa-chemistry.com]
